N,N,N'-Trimethylethylenediamine
Overview
Description
- "N,N,N'-Trimethylethylenediamine" plays a significant role as a substituent group at main group centers, exhibiting intriguing intramolecular donor-acceptor interactions and unique coordination modes in compounds of silicon, phosphorus, and their transition metal complexes (Kaukorat, Neda, & Schmutzler, 1994).
Synthesis Analysis
- It has been used in the convergent synthesis of aryleneethynylene molecular wires, demonstrating the versatility of N,N,N'-Trimethylethylenediamine in organic synthesis (Wang, Batsanov, & Bryce, 2006).
Molecular Structure Analysis
- The molecular structure of N,N,N'-Trimethylethylenediamine-based compounds exhibits donor-acceptor interactions, as observed in N,N,N'-trimethylethylenediamine-substituted fluorosilanes and P(III)Cl systems (Kaukorat, Neda, & Schmutzler, 1994).
Chemical Reactions and Properties
- In reactions with transition metal compounds, N,N,N'-Trimethylethylenediamine forms mono-, di-, or trisubstituted coordination compounds, depending on the nature of the metal. This highlights its reactivity and adaptability in forming diverse coordination complexes (Kaukorat, Neda, & Schmutzler, 1994).
Physical Properties Analysis
- The physical properties of compounds involving N,N,N'-Trimethylethylenediamine are characterized by narrow and well-developed melting and crystallization peaks, indicating high crystal perfection in these oligomers (Zhou, Liu, Xu, & Chen, 2003).
Scientific Research Applications
N,N,N'-Trimethylethylenediamine is linked to phosphodiester and triester derivatives of AZT, leading to compounds that might act as combined antiviral nucleoside and ribonuclease prodrugs (Desseaux & Huynh-Dinh, 1993).
It can induce intramolecular coordination and unusual coordination modes in silicon and phosphorus compounds, with potential applications in transition metal complexes (Kaukorat, Neda, & Schmutzler, 1994).
The compound is used in studies to provide accurate correlations for molar heat capacities in aqueous mixtures, useful for process design and engineering (Liang, Leron, & Li, 2016).
N,N,N'-Trimethylethylenediamine-substituted compounds with three- and four-coordinate phosphorus provide novel structures for various reactions (Kaukorat et al., 1993).
Group IIB metal dihalide-N,N,N'-trimethylethylenediamine complexes exhibit different thermal behaviors, which is significant for understanding their properties and potential applications (Bell, 1988).
The compound, when substituted in phosphorus compounds, shows dynamic behavior and no evidence of intramolecular interactions, which is relevant for understanding their chemical properties (Neda, Kaukorat, & Schmutzler, 1993).
Cobalt(II) and nickel(II) complexes with N,N,N'-trimethylated alkylenediamines form distorted octahedral structures, influencing their chemical behavior and applications (Mani & Bertini, 1969).
N,N,N'-Trimethylethylenediammonium dichloride is a by-product in reactions involving trimethylethylenediamine, providing insights into the compound's reactivity (Errington, Somasunderam, & Willey, 2001).
Safety And Hazards
properties
IUPAC Name |
N,N',N'-trimethylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-6-4-5-7(2)3/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOYZOQVDYHUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059714 | |
Record name | 1,2-Ethanediamine, N,N,N'-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-Trimethylethylenediamine | |
CAS RN |
142-25-6 | |
Record name | N,N,N′-Trimethylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N1,N1,N2-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediamine, N1,N1,N2-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediamine, N,N,N'-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8059714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl(2-(methylamino)ethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Three new binuclear w -oxalato copper(II) complexes of composition [(Cu(
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.